Cas no 2228947-76-8 (5-fluoro-2,5-dimethylhexanoic acid)

5-fluoro-2,5-dimethylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-fluoro-2,5-dimethylhexanoic acid
- 2228947-76-8
- EN300-1767624
-
- インチ: 1S/C8H15FO2/c1-6(7(10)11)4-5-8(2,3)9/h6H,4-5H2,1-3H3,(H,10,11)
- InChIKey: AIRLSMZBGPOHSE-UHFFFAOYSA-N
- ほほえんだ: FC(C)(C)CCC(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 162.10560788g/mol
- どういたいしつりょう: 162.10560788g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 37.3Ų
5-fluoro-2,5-dimethylhexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767624-0.1g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 0.1g |
$1610.0 | 2023-09-20 | ||
Enamine | EN300-1767624-0.25g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 0.25g |
$1683.0 | 2023-09-20 | ||
Enamine | EN300-1767624-1.0g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 1g |
$1829.0 | 2023-05-23 | ||
Enamine | EN300-1767624-0.5g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 0.5g |
$1757.0 | 2023-09-20 | ||
Enamine | EN300-1767624-5.0g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 5g |
$5304.0 | 2023-05-23 | ||
Enamine | EN300-1767624-10.0g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 10g |
$7866.0 | 2023-05-23 | ||
Enamine | EN300-1767624-0.05g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 0.05g |
$1537.0 | 2023-09-20 | ||
Enamine | EN300-1767624-1g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 1g |
$1829.0 | 2023-09-20 | ||
Enamine | EN300-1767624-2.5g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 2.5g |
$3585.0 | 2023-09-20 | ||
Enamine | EN300-1767624-5g |
5-fluoro-2,5-dimethylhexanoic acid |
2228947-76-8 | 5g |
$5304.0 | 2023-09-20 |
5-fluoro-2,5-dimethylhexanoic acid 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
5-fluoro-2,5-dimethylhexanoic acidに関する追加情報
Introduction to 5-fluoro-2,5-dimethylhexanoic acid (CAS No: 2228947-76-8)
5-fluoro-2,5-dimethylhexanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228947-76-8, is a specialized organic compound that has garnered attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of fluorinated carboxylic acids, a subset of molecules that have been extensively studied due to their unique chemical properties and potential biological activities. The presence of fluorine atoms in its molecular structure imparts distinct characteristics that make it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug development.
The molecular formula of 5-fluoro-2,5-dimethylhexanoic acid is C9H17FO2, reflecting its composition of nine carbon atoms, seventeen hydrogen atoms, one fluorine atom, and two oxygen atoms. The structural arrangement of these atoms, particularly the substitution pattern with fluorine at the fifth carbon and methyl groups at the second and fifth carbons, contributes to its reactivity and potential applications. This specific configuration is not only of interest from a structural chemistry perspective but also from a pharmacological standpoint, as fluorinated compounds often exhibit enhanced metabolic stability and binding affinity in biological systems.
In recent years, there has been a growing interest in fluorinated carboxylic acids due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom's ability to influence electronic properties, lipophilicity, and metabolic pathways has made such compounds indispensable in medicinal chemistry. For instance, 5-fluoro-2,5-dimethylhexanoic acid could serve as a building block for more complex molecules designed to interact with biological targets. Its structural features may allow it to be incorporated into drug candidates targeting various diseases, including inflammatory disorders and infectious diseases.
One of the most compelling aspects of 5-fluoro-2,5-dimethylhexanoic acid is its potential application in the development of novel antibiotics. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new therapeutic agents with unique mechanisms of action. Fluorinated compounds have shown promise in this area due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies suggest that derivatives of 5-fluoro-2,5-dimethylhexanoic acid may exhibit antibacterial properties by inhibiting key enzymes or binding to bacterial receptors. This opens up avenues for further research into its efficacy against resistant strains.
The synthesis of 5-fluoro-2,5-dimethylhexanoic acid presents an interesting challenge from a chemical engineering perspective. The introduction of fluorine into an aliphatic chain requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions or fluorination techniques like electrochemical fluorination or metal-catalyzed reactions, are being explored to optimize the production process. These methods not only enhance efficiency but also minimize waste, aligning with green chemistry principles. The development of scalable synthetic routes for this compound will be crucial for its commercial viability and widespread adoption in pharmaceutical applications.
Beyond its pharmaceutical potential, 5-fluoro-2,5-dimethylhexanoic acid may find utility in other industrial applications. For example, it could serve as a precursor in the production of specialty polymers or coatings where fluorine-containing groups enhance material properties such as hydrophobicity or thermal stability. Additionally, its use as a ligand in catalytic processes cannot be overlooked. Fluorinated carboxylic acids have been employed as ligands in transition metal catalysis due to their ability to stabilize metal centers and influence reaction outcomes. Exploring these non-pharmaceutical roles could expand the market for 5-fluoro-2,5-dimethylhexanoic acid beyond traditional medicinal chemistry applications.
The safety profile of 5-fluoro-2,5-dimethylhexanoic acid is another critical consideration. While it does not fall under hazardous classifications such as flammable or corrosive substances, proper handling procedures must be followed to prevent exposure risks. Personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound in laboratory settings. Furthermore, storage conditions should be controlled to prevent degradation or contamination. As with any chemical substance used in research or industrial processes, adherence to regulatory guidelines ensures both worker safety and environmental protection.
In conclusion, 5-fluoro-2 , 5 - dimethylhexanoic acid (CAS No: 2228947 - 76 - 8) represents a promising compound with diverse applications across pharmaceuticals , materials science , and catalysis . Its unique structural features , particularly the presence of fluorine atoms , make it an attractive candidate for further investigation . As research continues to uncover new synthetic methodologies and biological activities , the potential uses for this compound are likely to expand significantly . By leveraging cutting-edge technologies and adhering to best practices in chemical synthesis , scientists can harness the full potential of 5 - fluoro - 2 , 5 - dimethylhexanoic acid while ensuring safety and sustainability . p>
2228947-76-8 (5-fluoro-2,5-dimethylhexanoic acid) 関連製品
- 941896-64-6(N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide)
- 2172209-18-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid)
- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2639444-76-9(Tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate)
- 2138030-36-9([2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](ethyl)amine)
- 890605-83-1((2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide)
- 2229198-85-8(2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)
- 1354927-00-6(4-(3-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine)
- 1049726-54-6(1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride)




